molecular formula C11H13FN4 B1480753 (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098050-42-9

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1480753
CAS No.: 2098050-42-9
M. Wt: 220.25 g/mol
InChI Key: AFYXZOBXSHJDTJ-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the 2-fluoroethyl group: This can be done through nucleophilic substitution reactions, where a fluoroethyl halide reacts with the pyrazole derivative.

    Formation of the methanamine group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
  • (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
  • (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYXZOBXSHJDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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